molecular formula C13H11O3P B1627619 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide CAS No. 35948-26-6

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

Cat. No. B1627619
CAS RN: 35948-26-6
M. Wt: 246.2 g/mol
InChI Key: ZVNLUXZZYVQUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-Oxide, also known as DOPO, is a highly effective component of flame retardant epoxy resins . It is an important new type of reactive phosphorus-containing flame retardant .


Synthesis Analysis

A novel liquid monomer (DOPO–VTS) containing DOPO and silicon was synthesized by allowing DOPO to react with vinyltrimethoxysilane (VTS). The DOPO-based organic/inorganic hybrid materials were prepared by the sol–gel and UV-curing methods .


Molecular Structure Analysis

The H-phosphinate DOPO was successfully converted to related phosphonamidates following a recently patented one-pot method based on the oxidation of the species in the presence of a suitable aliphatic or aromatic amine under mild conditions .


Chemical Reactions Analysis

DOPO shows two different tautomeric forms in equilibrium when it is dissolved in an opportune solvent, and due to this equilibrium, the compound can act both as a nucleophile or as an electrophile . The reactivity of the P–H bond gives the possibility to formally replace the hydrogen atom with several functional groups .


Physical And Chemical Properties Analysis

DOPO is a solid at 20 degrees Celsius . It appears as a white to almost white powder to crystal . It is insoluble in water but soluble in benzene and toluene . It has a melting point of 116.0 to 120.0 °C .

Mechanism of Action

The reduced tan d in the low-temperature region can be attributed to the reduction in PVMQ-SiO2 interactions, including ubiquitous van der Waals forces and hydrogen bonding, etc., which is caused due to the hydrogen bonding interactions between DOPO-PMVS and SiO2 .

Safety and Hazards

DOPO causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .

Future Directions

For the first time, a metal was introduced into the structure of the flame retardant, DOPO. A novel metal–organic composite, DOPO–Mg, was synthesized upon the reaction between melt DOPO and activated magnesium powder . This suggests potential future directions for the development of novel flame retardants.

properties

IUPAC Name

(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O3P/c14-9-17(15)13-8-4-2-6-11(13)10-5-1-3-7-12(10)16-17/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNLUXZZYVQUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562990
Record name 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

CAS RN

35948-26-6
Record name 6H-Dibenz[c,e][1,2]oxaphosphorin-6-methanol, 6-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35948-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Dibenz(c,e)(1,2)oxaphosphorin-6-methanol 6-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 2
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 3
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 4
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 5
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide
Reactant of Route 6
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.